

Application Notes and Protocols for Assessing TAK-041 Efficacy in Rodents

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Compound of Interest

Compound Name: Tak-041

Cat. No.: B2758957

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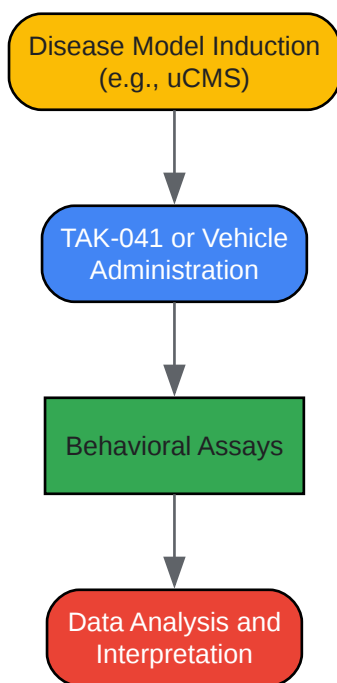
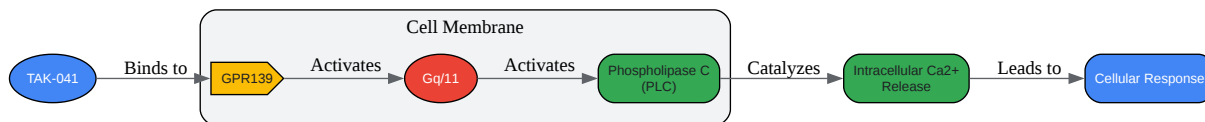
For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-041 is a potent and selective agonist of the orphan G-protein-coupled receptor 139 (GPR139).[1][2] GPR139 is highly expressed in the central nervous system, particularly in the habenula, a brain region implicated in reward and motivation.[1][2] Preclinical studies in rodent models suggest that **TAK-041** holds therapeutic potential for treating the negative symptoms of schizophrenia and anhedonia, a core symptom of depression.[1][2][3] The mechanism of action of **TAK-041** involves the activation of GPR139, which leads to an increase in intracellular calcium concentration.[4] This document provides detailed application notes and protocols for a battery of behavioral assays designed to assess the efficacy of **TAK-041** in rodent models of depression, anhedonia, anxiety, and social withdrawal.

Signaling Pathway of TAK-041

TAK-041, as a GPR139 agonist, initiates a signaling cascade that is primarily coupled to Gq/11 G-proteins.[5][6][7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium levels. This calcium signaling is a key event downstream of GPR139 activation and is thought to mediate the therapeutic effects of **TAK-041**.



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